N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate
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Overview
Description
N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate is a complex organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluoromethyl group, and the attachment of the triazine and morpholino groups. Each step requires specific reagents and conditions, such as:
Formation of Benzimidazole Core: This might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of Difluoromethyl Group: This can be achieved using difluoromethylating agents under controlled conditions.
Attachment of Triazine and Morpholino Groups: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or difluoromethyl groups.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, cellular pathways, or as a potential therapeutic agent.
Medicine
Industry
Industrially, it could be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(2-(trifluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
- N-(4-(4-(2-(fluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. For example, the difluoromethyl group might enhance its metabolic stability or binding affinity compared to similar compounds with different substituents.
Properties
CAS No. |
1246203-36-0 |
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Molecular Formula |
C27H34F2N8O7S2 |
Molecular Weight |
684.7 g/mol |
IUPAC Name |
N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C26H30F2N8O4S.CH4O3S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28;1-5(2,3)4/h4-10,22,33H,11-16H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
XSLUGEGXPCDRTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
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